

# A Comprehensive Technical Guide to the Physical Characteristics of 2-Ethylhexyl acetate-d17

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## Compound of Interest

Compound Name: **2-Ethylhexyl acetate-d17**

Cat. No.: **B12403404**

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This technical guide provides a detailed overview of the physical and chemical properties of **2-Ethylhexyl acetate-d17**, a deuterated analog of 2-Ethylhexyl acetate. This document is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds for various applications, including as internal standards in quantitative analysis. While specific experimental data for the deuterated form is limited, this guide consolidates available information and provides context based on the well-characterized non-deuterated compound.

## Core Physical and Chemical Properties

**2-Ethylhexyl acetate-d17** is the deuterium-labeled version of 2-Ethylhexyl acetate. The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which is a key feature for its use in mass spectrometry-based applications.

Below is a summary of the key physical and chemical properties. Data for 2-Ethylhexyl acetate is provided for comparison, as the properties of the deuterated version are expected to be very similar, with the most significant difference being the molecular weight.

Table 1: General and Physical Properties of **2-Ethylhexyl acetate-d17** and 2-Ethylhexyl acetate

Property	2-Ethylhexyl acetate-d17	2-Ethylhexyl acetate
CAS Number	1219802-70-6	103-09-3
Molecular Formula	C <sub>10</sub> H <sub>3</sub> D <sub>17</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	189.36 g/mol (calculated)	172.26 g/mol <a href="#">[1]</a>
Appearance	Colorless liquid (presumed)	Clear, colorless liquid <a href="#">[2]</a>
Odor	Sweet, fruity (presumed)	Sweet <a href="#">[2]</a>
Density	~0.9 g/cm <sup>3</sup> (estimated)	0.873 g/mL at 20 °C <a href="#">[2]</a>
Boiling Point	~199 °C (estimated)	199 °C <a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	~−92 °C (estimated)	−92 °C <a href="#">[1]</a>
Flash Point	~71 °C (estimated)	71 °C (160 °F) <a href="#">[2]</a>
Refractive Index	~1.418 (estimated)	n <sub>20/D</sub> 1.418 <a href="#">[1]</a>
Solubility in Water	Slightly soluble (presumed)	Slightly soluble <a href="#">[2]</a>

## Spectroscopic Data

While specific spectroscopic data for **2-Ethylhexyl acetate-d17** is not readily available in the public domain, the spectra of the non-deuterated form are well-documented. Researchers can expect the following differences in the spectra of the deuterated compound:

- <sup>1</sup>H NMR: The proton NMR spectrum of **2-Ethylhexyl acetate-d17** would show a significant reduction or complete absence of signals corresponding to the ethyl and hexyl protons, depending on the specific positions of deuterium labeling. The most prominent remaining signal would likely be from the acetate methyl group if it is not deuterated.
- <sup>13</sup>C NMR: The carbon signals for the deuterated positions would exhibit splitting due to coupling with deuterium and would have a lower intensity.
- IR Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm<sup>−1</sup>) compared to the C-H stretches (around 2850-3000 cm<sup>−1</sup>).

- Mass Spectrometry: The molecular ion peak would be observed at a higher m/z value corresponding to the increased molecular weight due to the 17 deuterium atoms.

Table 2: Spectroscopic Data for 2-Ethylhexyl acetate

Spectrum Type	Key Peaks / Chemical Shifts ( $\delta$ )
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 4.05 (d, 2H), 2.04 (s, 3H), 1.59 (m, 1H), 1.25-1.40 (m, 8H), 0.88 (t, 6H)
IR (Neat)	2960, 2932, 2874 (C-H stretch), 1742 (C=O stretch), 1240 (C-O stretch), $1038\text{ cm}^{-1}$
Mass Spec (EI)	m/z 172 (M+), 115, 84, 70, 57, 43 (base peak)

## Experimental Protocols

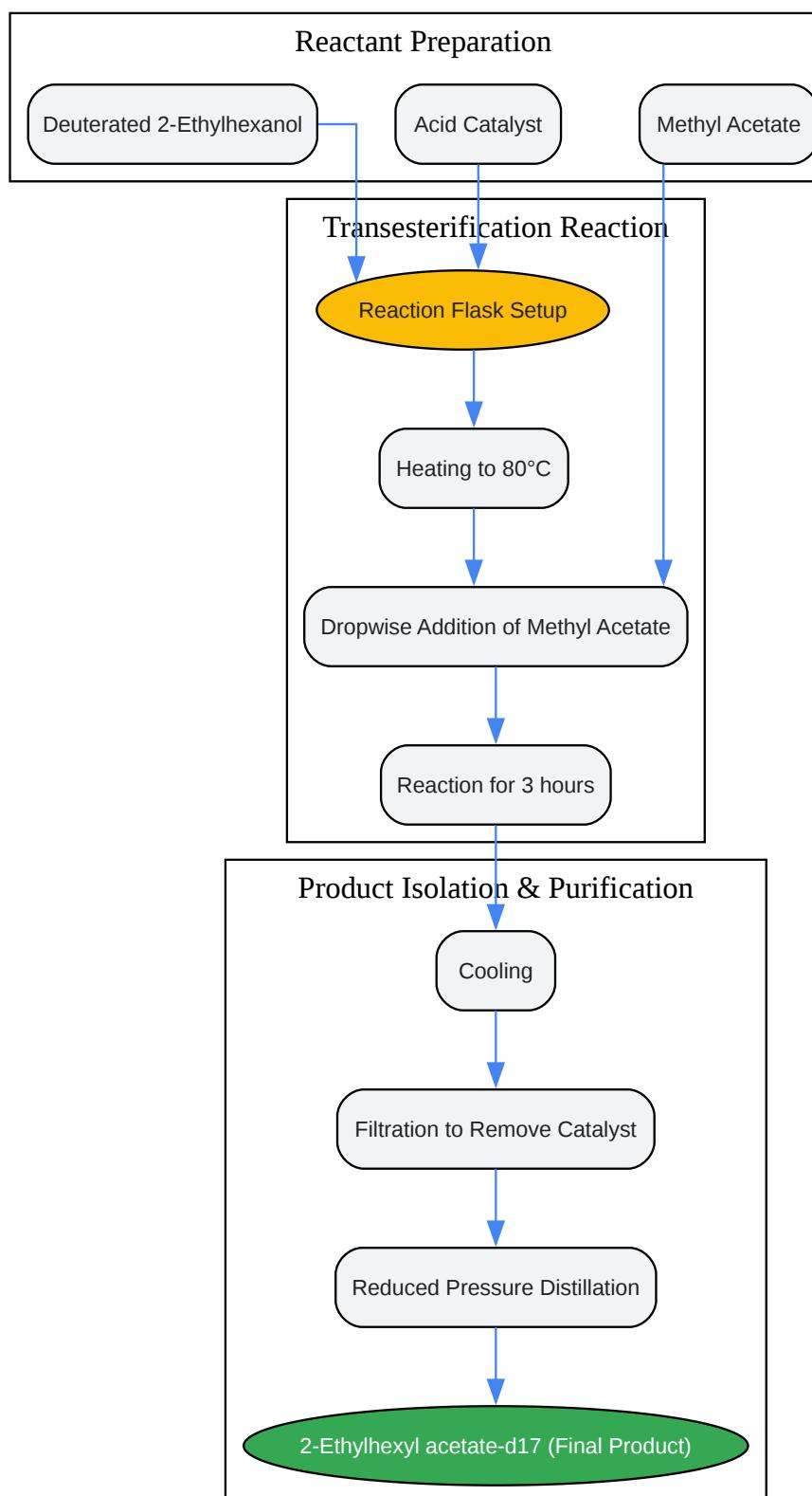
A specific synthesis protocol for **2-Ethylhexyl acetate-d17** is not publicly available. However, it can be synthesized via methods analogous to its non-deuterated counterpart, such as by the transesterification of a deuterated 2-ethylhexanol with acetic anhydride or acetyl chloride. A common method for the synthesis of 2-Ethylhexyl acetate is the transesterification of 2-ethylhexanol and methyl acetate.[3][4][5]

### General Transesterification Protocol (Adapted for **2-Ethylhexyl acetate-d17**):

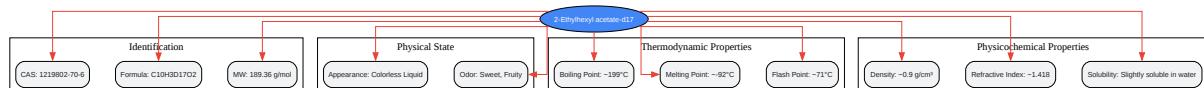
- Reactants: Deuterated 2-ethylhexanol (2-ethylhexanol-d17) and methyl acetate. A strongly acidic cation-exchange resin can be used as a catalyst.[4][5]
- Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, placed in a constant temperature water bath.[3]
- Procedure:
  - The deuterated 2-ethylhexanol and the catalyst are charged into the reaction flask.[3]
  - The mixture is heated to the desired reaction temperature (e.g., 80 °C).[4][5]

- Methyl acetate is added dropwise to the reaction mixture over a period of time (e.g., 2 hours).[3]
- The reaction is allowed to proceed at the set temperature for a specified duration (e.g., 3 hours).[4][5]
- Workup and Purification:
  - After the reaction is complete, the mixture is cooled.
  - The catalyst is removed by filtration.[3]
  - The product is purified by reduced pressure distillation.[3]

## Mandatory Visualizations

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Caption: A flowchart of the synthesis of **2-Ethylhexyl acetate-d17**.

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Caption: Key physical properties of **2-Ethylhexyl acetate-d17**.

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